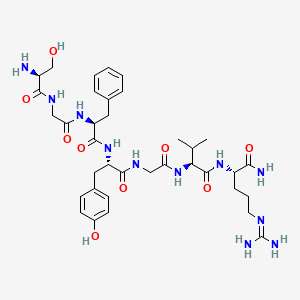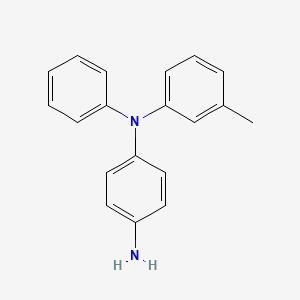![molecular formula C12H9BrClNO2 B12570515 6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- CAS No. 190380-40-6](/img/structure/B12570515.png)
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- is a heterocyclic compound that has garnered interest due to its diverse biological activities. Compounds containing the 6H-1,2-oxazin-6-one structural fragment exhibit antimicrobial, fungicidal, and moderate cytotoxic activities against breast cancer cells . They are also known to modulate glucocorticoid receptors .
準備方法
Synthetic Routes and Reaction Conditions
The traditional approach to synthesizing 6H-1,2-oxazin-6-ones involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in pyridine or ethanol in the presence of sodium acetate . Variations of this method include using esters and amides of 4-oxocarboxylic acids, with the reaction conducted in ethanol in the presence of triethylamine or pyridine . Additionally, oximes can be introduced into the reaction, with cyclization occurring in an acidic medium .
Industrial Production Methods
Industrial production methods for 6H-1,2-oxazin-6-ones often involve catalytic carbonylation of aromatic oximes . Palladium-catalyzed transformations are also employed to introduce the carbonyl component into an aromatic acid molecule .
化学反応の分析
Types of Reactions
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, metal catalysts, phosphorus compounds, and nitro compounds . The reactions are generally carried out under protic polar solvents, basic media, and long reaction times .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of Grignard reagents can lead to the formation of alcohols, while the use of halogens can result in halogenated derivatives .
科学的研究の応用
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- has a wide range of scientific research applications:
作用機序
The mechanism of action of 6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its cytotoxic activity against cancer cells is linked to its modulation of glucocorticoid receptors . The compound’s fungicidal activity is believed to result from its interference with fungal cell wall synthesis .
類似化合物との比較
Similar Compounds
6H-1,3-Oxazin-6-one, 2-methyl-4-phenyl-: This compound shares a similar oxazinone structure but differs in its substituents, leading to different biological activities.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with a benzo-fused oxazinone structure, exhibiting unique chemical reactivity and biological properties.
Uniqueness
6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl- stands out due to its specific combination of substituents, which confer unique biological activities and chemical reactivity. Its ability to modulate glucocorticoid receptors and exhibit moderate cytotoxicity against breast cancer cells distinguishes it from other similar compounds .
特性
CAS番号 |
190380-40-6 |
|---|---|
分子式 |
C12H9BrClNO2 |
分子量 |
314.56 g/mol |
IUPAC名 |
4-[bromo-(2-chlorophenyl)methyl]-3-methyloxazin-6-one |
InChI |
InChI=1S/C12H9BrClNO2/c1-7-9(6-11(16)17-15-7)12(13)8-4-2-3-5-10(8)14/h2-6,12H,1H3 |
InChIキー |
RVSOGVYWULFNCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=O)C=C1C(C2=CC=CC=C2Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


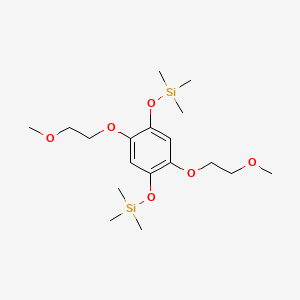
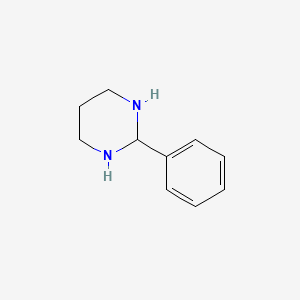
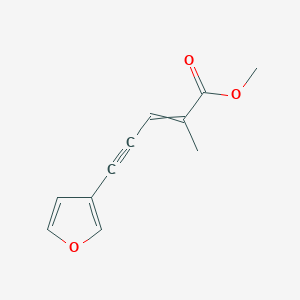
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
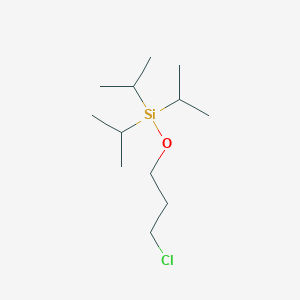



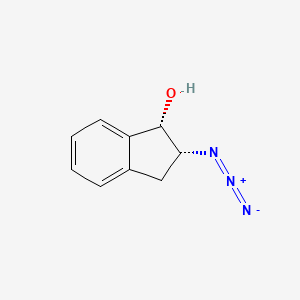
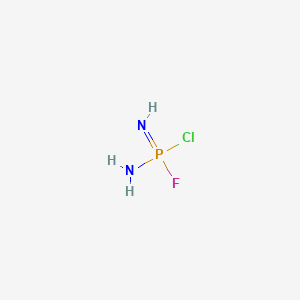
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)
![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
